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Compound of Interest

Compound Name: 2,4-Dinitro-1-naphthol

Cat. No.: B147749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4-Dinitro-1-
naphthol, a key intermediate in various chemical syntheses. The following sections detail its

Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)

spectroscopic characteristics, offering a comprehensive resource for its identification and

characterization.

Introduction
2,4-Dinitro-1-naphthol, also known as Martius Yellow, is a nitro derivative of naphthol. Its

highly conjugated system, substituted with electron-withdrawing nitro groups and an electron-

donating hydroxyl group, gives rise to a distinct spectroscopic profile. Understanding this profile

is crucial for researchers in organic synthesis, materials science, and drug development for

quality control, reaction monitoring, and structural elucidation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,4-Dinitro-1-naphthol.

UV-Vis Spectroscopy
The UV-Vis spectrum of 2,4-Dinitro-1-naphthol is characterized by strong absorption in the

ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions within the

aromatic system.
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Parameter Value Solvent

λmax 367 - 373 nm Methanol

Table 1: UV-Vis Absorption Data for 2,4-Dinitro-1-naphthol.

Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dinitro-1-naphthol reveals the presence of its key functional groups.

The data presented is based on typical values for the vibrational modes of the functional

groups present in the molecule.

Wavenumber (cm-1) Assignment Vibrational Mode

~3400 O-H Stretching

~3100 Aromatic C-H Stretching

~1590 Aromatic C=C Stretching

~1540 & ~1340 N-O (NO2)
Asymmetric & Symmetric

Stretching

~1200 C-O Stretching

~825 Ring Deformation

Table 2: Characteristic Infrared Peak Assignments for 2,4-Dinitro-1-naphthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

2,4-Dinitro-1-naphthol.

The 1H NMR spectrum shows distinct signals for the aromatic protons, which are deshielded

due to the electron-withdrawing nitro groups.
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Chemical Shift (δ) ppm Assignment (Tentative)

8.91 H-3

8.67 Aromatic H

8.62 Aromatic H

7.93 Aromatic H

7.77 Aromatic H

Table 3: 1H NMR Chemical Shift Data for 2,4-Dinitro-1-naphthol.

The 13C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the

naphthalene ring system due to the lack of symmetry. The carbons attached to the

electronegative oxygen and nitro groups are significantly deshielded.

Carbon Atom
Expected Chemical Shift
(δ) ppm

Rationale

C-1 ~150-160 Attached to -OH group

C-2 ~140-150 Attached to -NO2 group

C-4 ~140-150 Attached to -NO2 group

Other Aromatic Carbons ~110-140 Aromatic region

Table 4: Expected 13C NMR Chemical Shift Regions for 2,4-Dinitro-1-naphthol.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of 2,4-Dinitro-1-
naphthol.
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Procedure:

Sample Preparation: A dilute solution of 2,4-Dinitro-1-naphthol is prepared in a UV-grade

solvent, such as methanol. The concentration is adjusted to yield an absorbance value

between 0.1 and 1.0 at the λmax.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Blank Measurement: A cuvette filled with the pure solvent (methanol) is placed in the

reference beam path to record a baseline.

Sample Measurement: A cuvette containing the sample solution is placed in the sample

beam path.

Data Acquisition: The spectrum is scanned over a range of approximately 200-800 nm. The

wavelength of maximum absorbance is recorded.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 2,4-Dinitro-1-naphthol using the KBr

pellet method.

Procedure:

Sample Preparation: Approximately 1-2 mg of dry 2,4-Dinitro-1-naphthol is finely ground

with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate

mortar.

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure

(several tons) to form a thin, transparent pellet.

Instrumentation: An FTIR spectrometer is used for analysis.

Background Spectrum: A background spectrum of the empty sample compartment is

recorded.

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and

the IR spectrum is recorded, typically in the range of 4000-400 cm-1.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of 2,4-Dinitro-1-naphthol by analyzing the chemical

environment of its hydrogen and carbon atoms.

Procedure:

Sample Preparation: Approximately 5-10 mg of 2,4-Dinitro-1-naphthol is dissolved in a

deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

1H NMR Acquisition: The spectrometer is tuned to the proton frequency, and the 1H NMR

spectrum is acquired using a standard pulse sequence.

13C NMR Acquisition: The spectrometer is tuned to the carbon frequency, and the 13C NMR

spectrum is acquired, often with proton decoupling to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS

(0 ppm).

Workflow and Logical Relationships
The general workflow for the spectroscopic analysis of a compound like 2,4-Dinitro-1-
naphthol is illustrated below.
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Final Output
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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